molecular formula C24H16I2O3 B11515010 (3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one

(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one

Cat. No.: B11515010
M. Wt: 606.2 g/mol
InChI Key: RTWRXUBYFXPSNP-YBFXNURJSA-N
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Description

(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, diiodophenyl group, and a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzyl Ether Group: This can be achieved by reacting the appropriate phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Diiodophenyl Group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent like hydrogen peroxide.

    Formation of the Dihydrofuranone Ring: This is typically achieved through a cyclization reaction, which can be catalyzed by acids or bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or the diiodophenyl group.

    Substitution: The diiodophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium thiolate, aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[4-(METHOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE
  • (3E)-3-{[4-(ETHOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE

Uniqueness

(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE is unique due to its specific structural features, such as the benzyl ether group and the diiodophenyl group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.

Properties

Molecular Formula

C24H16I2O3

Molecular Weight

606.2 g/mol

IUPAC Name

(3E)-3-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-5-phenylfuran-2-one

InChI

InChI=1S/C24H16I2O3/c25-20-12-17(13-21(26)23(20)28-15-16-7-3-1-4-8-16)11-19-14-22(29-24(19)27)18-9-5-2-6-10-18/h1-14H,15H2/b19-11+

InChI Key

RTWRXUBYFXPSNP-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C/3\C=C(OC3=O)C4=CC=CC=C4)I

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C3C=C(OC3=O)C4=CC=CC=C4)I

Origin of Product

United States

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